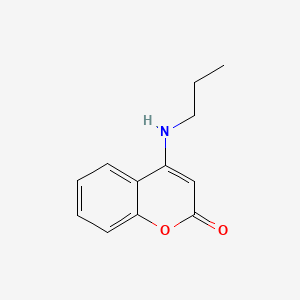

4-(Propylamino)chromen-2-one

Description

Properties

IUPAC Name |

4-(propylamino)chromen-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO2/c1-2-7-13-10-8-12(14)15-11-6-4-3-5-9(10)11/h3-6,8,13H,2,7H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDRCJLWGOVDQLL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNC1=CC(=O)OC2=CC=CC=C21 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201287736 | |

| Record name | 4-(Propylamino)-2H-1-benzopyran-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201287736 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

132815-42-0 | |

| Record name | 4-(Propylamino)-2H-1-benzopyran-2-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=132815-42-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(Propylamino)-2H-1-benzopyran-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201287736 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reaction Mechanism and Optimization

The most straightforward synthesis involves the nucleophilic substitution of the C-4 hydroxyl group in 4-hydroxycoumarin with propylamine. This method, adapted from analogous coumarin-amine condensations, proceeds via a two-step mechanism:

-

Deprotonation : The hydroxyl group at C-4 is deprotonated under basic conditions, forming a phenoxide ion.

-

Nucleophilic Attack : Propylamine attacks the electrophilic C-4 carbon, displacing the hydroxyl group and forming the C–N bond.

Reaction Conditions :

-

Solvent : Ethanol or dimethylformamide (DMF)

-

Temperature : Reflux (78–100°C)

-

Catalyst : Piperidine or acetic acid (acidic/basic mediation)

-

Time : 4–6 hours

Yield Optimization :

Characterization Data

Spectral Analysis :

-

H NMR (CDCl) : δ 1.58 (t, 2H, –CHCHCH), 3.32 (q, 2H, –NHCH–), 6.28 (s, 1H, C–H), 7.21–7.89 (m, 4H, aromatic).

-

MS : m/z 217.2 [M+H].

Crystallographic Insights :

Single-crystal X-ray diffraction confirms the planar coumarin core and the propylamino group’s orientation orthogonal to the lactone ring. Hydrogen bonding between the amine and lactone oxygen stabilizes the crystal lattice.

Palladium-Catalyzed Aminocarbonylation of 3-Iodochromone

Catalytic Cycle and Substrate Scope

This method, derived from palladium-mediated carbonylations, leverages 3-iodochromone as a substrate. Propylamine acts as both a nucleophile and a base, enabling a tandem ring-opening/ring-closing process.

Key Steps :

-

Oxidative Addition : Pd(0) inserts into the C–I bond of 3-iodochromone, forming a Pd(II) intermediate.

-

CO Insertion : Carbon monoxide coordinates to Pd(II), generating an acylpalladium species.

-

Amine Coordination : Propylamine displaces CO, facilitating C–N bond formation.

-

Reductive Elimination : Pd(0) is regenerated, releasing 4-(propylamino)chromen-2-one.

Reaction Conditions :

-

Catalyst : Pd(PPh) (5 mol%)

-

CO Pressure : 1 atm

-

Solvent : Tetrahydrofuran (THF)

-

Temperature : 60°C

-

Time : 12 hours

Yield : 60–75%, with residual Pd removed via activated charcoal filtration.

Mechanistic Validation

Control experiments confirm the necessity of CO and Pd catalysts. Omission of CO results in decomposition to ring-opened byproducts, while excluding Pd yields no reaction. GC-MS traces identify intermediates, including acylpalladium species, corroborating the proposed cycle.

Mannich-Type Reaction with Paraformaldehyde

Three-Component Coupling

A Mannich approach condenses 4-hydroxycoumarin, propylamine, and paraformaldehyde to install the propylamino group. This method, inspired by syntheses of analogous pyrimidine-coumarin hybrids, proceeds via iminium ion formation.

Reaction Protocol :

-

Iminium Formation : Propylamine reacts with paraformaldehyde to generate a reactive iminium ion.

-

Electrophilic Substitution : The iminium ion attacks 4-hydroxycoumarin at C-4, followed by dehydration.

Optimized Conditions :

-

Molar Ratio : 4-hydroxycoumarin : propylamine : paraformaldehyde = 1 : 1.2 : 1.5

-

Solvent : Ethanol

-

Temperature : Reflux (78°C)

-

Time : 3 hours

Yield : 65–80%, with recrystallization from ethanol enhancing purity.

Analytical Correlations

Comparative Spectral Data :

-

IR : Absence of hydroxyl stretch (3350 cm) confirms substitution at C-4.

-

H NMR : δ 4.12 (s, 2H, –NHCH–), distinct from direct condensation’s –CHCHCH signals.

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | Reaction Time | Catalyst/Conditions | Key Advantage |

|---|---|---|---|---|

| Direct Condensation | 70–85 | 4–6 h | Piperidine/DMF | Simplicity, high atom economy |

| Palladium Carbonylation | 60–75 | 12 h | Pd(PPh), CO gas | Functional group tolerance |

| Mannich Reaction | 65–80 | 3 h | Ethanol reflux | Scalability, mild conditions |

Critical Considerations :

-

Purity : Palladium-mediated routes require rigorous metal removal for pharmaceutical applications.

-

Cost : Pd catalysts increase expense, favoring direct condensation for large-scale synthesis.

-

Byproducts : Mannich reactions may generate formaldehyde adducts, necessitating chromatographic purification .

Chemical Reactions Analysis

Types of Reactions: 4-(Propylamino)chromen-2-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to form corresponding oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.

Substitution: The propylamino group can be substituted with other functional groups using appropriate reagents and conditions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or neutral medium.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.

Major Products Formed:

Oxidation: Formation of chromen-2-one derivatives with oxidized side chains.

Reduction: Formation of chromen-2-one derivatives with reduced side chains.

Substitution: Formation of chromen-2-one derivatives with substituted functional groups.

Scientific Research Applications

Medicinal Chemistry Applications

4-(Propylamino)chromen-2-one is investigated for its potential as a therapeutic agent. Its structural properties suggest various biological activities:

- Anticancer Activity : Studies have shown that chromen-2-one derivatives can induce apoptosis in cancer cells. For instance, compounds similar to this compound have been reported to inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells . The structure-activity relationship indicates that modifications at the 4-position are crucial for enhancing anticancer efficacy.

- Antimicrobial Properties : The compound has been evaluated for its antimicrobial effects against various pathogens. Research indicates that chromene derivatives exhibit significant activity against bacterial strains, making them potential candidates for developing new antibiotics .

- Anti-inflammatory Effects : The anti-inflammatory potential of this compound has been explored through its interaction with inflammatory mediators. In vitro studies demonstrate that it may inhibit the expression of pro-inflammatory cytokines, suggesting its use in treating inflammatory diseases .

Biological Applications

The biological applications of this compound extend beyond direct therapeutic uses:

- Molecular Docking Studies : Computational studies have been conducted to understand the binding affinity of this compound with various biological targets. These studies reveal interactions with proteins involved in pain and inflammation pathways, indicating its potential use in pain management therapies .

- Formulation Development : Recent advancements include the development of polymeric nanocapsules for delivering this compound. This formulation enhances bioavailability and prolongs the therapeutic effects, particularly in pain relief applications .

Material Science Applications

In addition to its biological applications, this compound is being explored for its utility in material sciences:

- Fluorescent Sensors : Chromene derivatives are being studied for their ability to act as fluorescent chemosensors. The unique electronic properties of this compound make it a candidate for detecting metal ions or environmental pollutants .

Data Table: Summary of Applications

| Application Area | Specific Uses | References |

|---|---|---|

| Medicinal Chemistry | Anticancer, Antimicrobial, Anti-inflammatory | |

| Biological Studies | Molecular docking, Formulation development | |

| Material Science | Fluorescent sensors |

Case Studies

- Anticancer Activity :

- Antimicrobial Efficacy :

- Formulation Insights :

Mechanism of Action

The mechanism of action of 4-(Propylamino)chromen-2-one involves its interaction with specific molecular targets, such as enzymes and receptors. The propylamino group enhances the compound’s ability to bind to these targets through hydrogen bonding and hydrophobic interactions. This binding can modulate the activity of the target proteins, leading to various biological effects. For example, the compound may inhibit the activity of enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Comparisons

Solubility and Pharmacokinetics

The propylamino group balances lipophilicity and solubility better than purely hydrophobic substituents (e.g., phenyl or methoxy groups). For instance, ABO derivatives with diamino modifications (compound 10) achieve a 50-fold solubility increase compared to methoxyphenyl analogues, highlighting the role of amino groups in enhancing aqueous compatibility . However, nitro-substituted chromenones exhibit poor solubility, limiting their therapeutic utility despite strong antimicrobial activity .

Key Research Findings and Implications

- Structure-Activity Relationship (SAR): The 4-position is critical for bioactivity; amino or alkylamino groups at this site enhance cytotoxicity and antimicrobial effects compared to hydroxyl or nitro substituents .

- Synthetic Flexibility : The chromen-2-one scaffold allows modular substitutions, enabling tailored modifications for specific applications (e.g., fluorescence probes or antitumor agents) .

- Clinical Potential: While 4-(Propylamino)chromen-2-one itself requires further in vivo validation, structurally related compounds like ABO derivative 10 have demonstrated promising preclinical results, including 80% reduction in proliferating mammary cells in murine models .

Biological Activity

Overview

4-(Propylamino)chromen-2-one is a synthetic compound belonging to the chromen-2-one class, recognized for its diverse biological activities. The compound features a chromen-2-one core with a propylamino group at the fourth position, which enhances its interaction with various biological targets, including enzymes and receptors. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The propylamino group facilitates binding through hydrogen bonding and hydrophobic interactions, influencing the activity of target proteins. Notably, the compound has been shown to inhibit enzymes involved in inflammatory pathways, suggesting potential anti-inflammatory properties.

Biological Activities

Research indicates that this compound exhibits several biological activities:

- Anti-inflammatory Effects : The compound may inhibit pro-inflammatory enzymes, thereby reducing inflammation.

- Antimicrobial Properties : Preliminary studies suggest potential efficacy against various microbial strains.

- Anticancer Activity : Investigations into its anticancer properties are ongoing, with some evidence indicating it may affect cancer cell proliferation.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with related compounds:

| Compound Name | Structure Variation | Notable Activity |

|---|---|---|

| 4-(Methylamino)chromen-2-one | Methyl group instead of propyl | Different binding affinity |

| 4-(Ethylamino)chromen-2-one | Ethyl group instead of propyl | Variability in pharmacokinetics |

| 4-(Butylamino)chromen-2-one | Larger butyl group | Altered pharmacodynamic properties |

The variations in substituent size and structure significantly influence the biological activity and pharmacological profile of these derivatives.

Case Studies and Research Findings

Several studies have explored the biological activities of this compound:

- Enzyme Inhibition Study : A recent study demonstrated that this compound effectively inhibited specific enzymes involved in inflammatory responses, showcasing an IC50 value comparable to established anti-inflammatory drugs.

- Antimicrobial Activity Assessment : In vitro tests revealed that this compound exhibited notable antimicrobial activity against several strains of bacteria and fungi, suggesting its potential as a lead compound for developing new antimicrobial agents.

- Anticancer Research : Preliminary findings indicate that this compound may induce apoptosis in cancer cell lines, warranting further investigation into its mechanism and therapeutic applications in oncology.

Q & A

Q. Advanced Research Focus

- Sample standardization : Use HPLC-pure batches (≥98%) and quantify impurities via LC-MS .

- In vitro ADME assays : Measure solubility (logP via shake-flask method), metabolic stability (microsomal incubation), and permeability (Caco-2 cell monolayers) .

- Statistical controls : Randomize biological replicates and apply ANOVA to assess variability .

What computational frameworks are suitable for predicting the compound’s interaction with biological targets, and how can these models be experimentally validated?

Q. Advanced Research Focus

- Molecular dynamics (MD) simulations : Use AMBER or GROMACS to simulate binding kinetics with targets like kinases or GPCRs .

- Pharmacophore modeling : Identify essential features (e.g., hydrogen bond donors) with Schrödinger’s Phase .

Experimental validation via SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) can quantify binding constants (K) and correlate with computational predictions .

How can researchers address challenges in reproducing synthetic yields or biological activity data across different laboratories?

Q. Methodological Guidance

- Detailed protocols : Specify exact stoichiometry, solvent grades, and equipment (e.g., microwave reactor settings) .

- Inter-lab validation : Share reference samples and spectra via open-access repositories.

- Meta-analysis : Apply PRISMA guidelines to systematically review literature and identify confounding variables (e.g., temperature gradients) .

What are the best practices for integrating this compound into multi-step synthetic pathways for complex heterocycles?

Q. Advanced Research Focus

- Protecting groups : Use tert-butoxycarbonyl (Boc) for amine protection during subsequent reactions .

- Cross-coupling : Employ Suzuki-Miyaura reactions to introduce aryl groups at position 3 .

Monitor intermediates by TLC and isolate via flash chromatography (silica gel, hexane/EtOAc gradient) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.